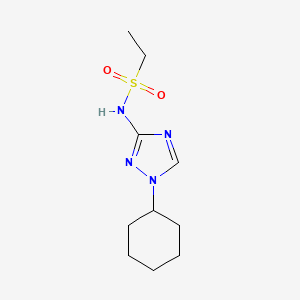![molecular formula C18H13FN2O2 B7663184 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrrolopyridine derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone involves the inhibition of CDKs. CDKs are key regulators of cell cycle progression and transcription. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. Additionally, inhibition of CDKs has been found to enhance the efficacy of DNA-damaging agents in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound exhibits anti-tumor activity in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone in lab experiments include its potent inhibitory activity against CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. The limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and toxicity of the compound in preclinical studies.
3. Investigation of the potential synergistic effects of this compound with other anti-cancer agents.
4. Development of novel drug delivery systems to improve the bioavailability and efficacy of the compound.
5. Clinical trials to evaluate the safety and efficacy of the compound in cancer patients.
Conclusion:
This compound is a promising compound with potential therapeutic applications in cancer treatment. Its potent inhibitory activity against CDKs and ability to induce cell cycle arrest and apoptosis in cancer cells make it an attractive target for further research. The future directions for research on this compound include optimization of the synthesis method, evaluation of its pharmacokinetics and toxicity, investigation of its potential synergistic effects with other anti-cancer agents, development of novel drug delivery systems, and clinical trials to evaluate its safety and efficacy in cancer patients.
Métodos De Síntesis
The synthesis of 2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone has been reported in the literature. The synthesis involves the reaction of 4-fluorophenylacetic acid with furan-2-carbaldehyde, followed by the reaction of the resulting product with 2,3-dihydropyrrolo[3,2-c]pyridin-1-one. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various kinases such as CDK7, CDK9, and CDK12. These kinases are involved in the regulation of cell cycle progression, transcription, and DNA damage response. Inhibition of these kinases has been shown to have therapeutic potential in cancer treatment.
Propiedades
IUPAC Name |
2,3-dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-14-3-1-12(2-4-14)15-7-10-23-17(15)18(22)21-9-6-13-11-20-8-5-16(13)21/h1-5,7-8,10-11H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXXFSJCVFONEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=NC=C2)C(=O)C3=C(C=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
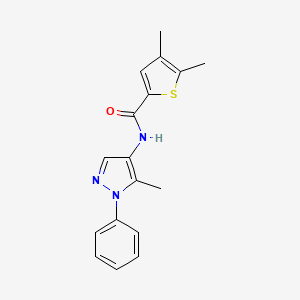

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
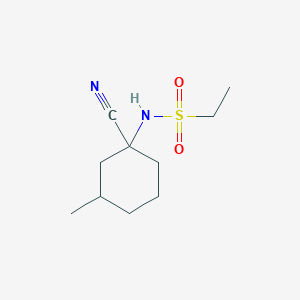
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
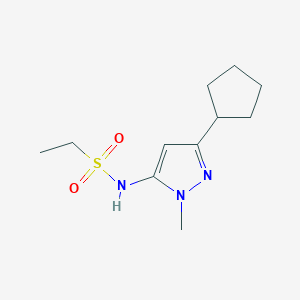

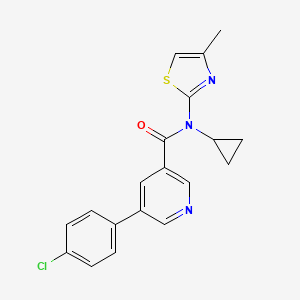
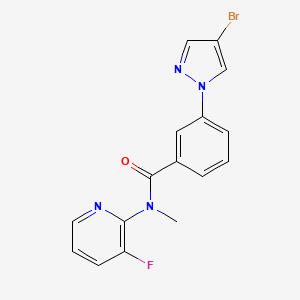
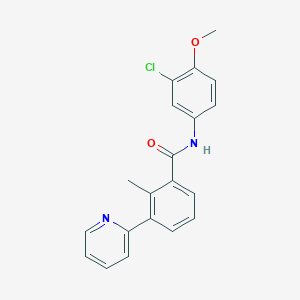
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
